Multi-component reactions: These reactions offer efficient routes to diversely substituted pyrrolidines. For instance, a one-pot, three-component [3+2] cycloaddition reaction involving 2-(arylimino)thiazolidin-5-ylidenes, substituted isatin/ninhydrin, and sarcosine in a deep eutectic solvent efficiently produced imino-thiazolidinone-grafted dispiro-pyrrolidine hybrids. []
Sulfonamide formation: This common method involves reacting a suitable amine-containing pyrrolidine derivative with a sulfonyl chloride in the presence of a base. [, ]
Chiral resolution or asymmetric synthesis: Given the chirality of the pyrrolidine ring, obtaining enantiomerically pure derivatives is crucial for biological applications. This can be achieved through chiral resolution of racemic mixtures or, more commonly, employing chiral catalysts in asymmetric synthesis. Examples include using (S)-pyrrolidine sulfonamide catalysts for enantioselective Michael additions. [, , , ]
Molecular Structure Analysis
Pyrrolidine ring conformation: The pyrrolidine ring typically adopts various conformations (envelope, twisted) depending on the substituents and its environment. These conformational changes can influence the overall shape and pharmacophore of the molecule. [, , ]
Sulfonamide substituents: The nature and size of the substituents on the sulfonamide nitrogen play a crucial role in target selectivity and binding affinity. [, , , ]
Substituents on the pyrrolidine ring: Additional substituents on the pyrrolidine ring, particularly at the 2- and 4-positions, can significantly modulate activity by influencing the molecule's conformation, lipophilicity, and interactions with biological targets. [, , ]
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of various pyrrolidine-3-sulfonamide derivatives. These studies provide valuable insights into the key structural features responsible for their interactions with biological targets, aiding in structure-based drug design. [, , ]
Mechanism of Action
Enzyme inhibition: Most studies focus on their ability to inhibit enzymes. This inhibition typically occurs through competitive, non-competitive, or uncompetitive binding to the enzyme's active site, preventing substrate binding and subsequent catalysis. [, , , , ]
Binding interactions: Specific interactions responsible for target binding vary depending on the derivative and the target protein. These interactions can include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. [, , ]
Applications
Anti-cancer agents: Some derivatives exhibit promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. [, , ]
Anti-diabetic agents: Certain pyrrolidine-sulfonamide derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, making them attractive candidates for developing anti-diabetic therapies. [, ]
Anti-Alzheimer’s agents: Research suggests that some derivatives can inhibit BACE1 and act as PPARγ agonists, indicating their potential as anti-Alzheimer's disease agents. []
Anticonvulsant and antinociceptive agents: Certain hybrid molecules containing pyrrolidine-sulfonamide moieties display anticonvulsant and antinociceptive activities in animal models, highlighting their potential in treating epilepsy and pain. []
Anti-fungal agents: Studies have explored the potential of some derivatives as antifungal agents, particularly against Candida species. []
Compound Description: This series of compounds represents potent inhibitors of human arginase I and II, showing a significant increase in potency compared to existing standards. A key compound in this series, NED-3238 (Example 43), features a N-2-amino-3-phenylpropyl substituent and exhibits IC50 values of 1.3 nM and 8.1 nM for arginase I and II, respectively .
Relevance: This class of compounds shares the core pyrrolidine ring structure with pyrrolidine-3-sulfonamide. The presence of the carboxylic acid group at the 3-position of the pyrrolidine ring, while different from the sulfonamide group in the target compound, highlights the structural similarities and potential for derivatization around this position for biological activity.
Compound Description: This series utilizes a multi-component azomethine cycloaddition reaction to form dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Notably, compounds 8e and 8g demonstrated promising cholinesterase inhibitory properties, exhibiting greater selectivity towards acetylcholinesterase (AChE) than butyrylcholinesterase (BChE) similar to the clinically used Donepezil .
Relevance: These compounds, like pyrrolidine-3-sulfonamide, feature a pyrrolidine ring as a central structural motif. The spirocyclic nature of these molecules, with the pyrrolidine ring bridging two other ring systems, demonstrates the versatility of pyrrolidine as a building block for diverse chemical structures.
Compound Description: AA-115/APG-115 is a highly potent and orally active murine double minute 2 (MDM2) inhibitor currently in phase I clinical trials for cancer treatment. It exhibits a Ki of < 1 nM for MDM2 binding, potent cellular activity, and an excellent oral pharmacokinetic profile, enabling complete and long-lasting tumor regression in vivo .
Relevance: This compound shares the pyrrolidine core structure with pyrrolidine-3-sulfonamide, embedded within a complex spirocyclic scaffold. The presence of the carboxylic acid group, albeit in a different location within the overall structure, further highlights the relevance of carboxylic acid derivatives of pyrrolidine in medicinal chemistry.
Compound Description: This group of compounds was synthesized and evaluated for antifungal activity against various Candida, Geotrichum, Rhodotorula, and Saccharomyces strains. Many exhibited greater efficacy than the current standard, fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL. A docking study suggested binding to Candida albicans lanosterol 14α-demethylase as a potential mechanism of action .
Relevance: These compounds provide a direct example of bioactive molecules containing the pyrrolidine-3-sulfonamide moiety. The research highlights the potential of this structural motif in developing antifungal agents.
Compound Description: FSM was investigated as a potential corrosion inhibitor for mild steel in a 1 N sulfuric acid solution. Weight loss and electrochemical studies revealed that FSM's inhibition efficiency increased with concentration but decreased with increasing temperature. The inhibition mechanism was determined to be mixed-type, involving the formation of a protective film on the metal surface .
Relevance: While not directly containing a pyrrolidine ring, FSM's inclusion highlights the significance of sulfonamide derivatives in various applications, including corrosion inhibition. This reinforces the potential for exploring pyrrolidine-3-sulfonamide and its derivatives for similar properties.
Compound Description: Similar to FSM, TSM was studied for its corrosion inhibition properties on mild steel in a 1 N sulfuric acid solution. TSM demonstrated concentration-dependent inhibition efficiency that decreased with rising temperature. Electrochemical methods suggested a mixed-type inhibition mechanism involving the formation of a protective film on the metal surface through complexation with metal ions .
Relevance: Like FSM, TSM underscores the importance of sulfonamide moieties in material science applications, particularly in corrosion inhibition. Although lacking a pyrrolidine ring, TSM's structure suggests potential avenues for incorporating the pyrrolidine-3-sulfonamide motif into novel corrosion inhibitors.
Compound Description: This series of compounds, incorporating nitro and sulfonic acid groups within a phenoxazine ring, was designed and synthesized as potential insulin secretagogues for the treatment of diabetes. One compound displayed promising antidiabetic activity comparable to glibenclamide, effectively increasing serum insulin levels .
Relevance: This class of compounds emphasizes the significance of the sulfonamide group in medicinal chemistry, particularly in targeting metabolic disorders like diabetes. While structurally distinct from pyrrolidine-3-sulfonamide, the research highlights the potential for incorporating sulfonamide moieties into diverse scaffolds for therapeutic benefit.
2-(Aminomethyl)pyrrolidine-3,4-diol Derivatives
Compound Description: A series of 46 (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives were synthesized and evaluated for their α-mannosidase inhibitory activity. The most potent inhibitors, 3fs (IC50(B) = 5 μM, Ki = 2.5 μM) and 3fu (IC50(B) = 17 μM, Ki = 2.3 μM), incorporated biphenylmethyl and tetrahydroindenyl substituents, respectively. Additionally, the study explored the structure-activity relationship of the (2S,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol diastereomers, finding 6o to be the most potent inhibitor in this series (IC50(B) = 105 μM, Ki = 40 μM) .
Relevance: This research underscores the versatility of the pyrrolidine scaffold in medicinal chemistry. Although lacking the sulfonamide group of pyrrolidine-3-sulfonamide, these derivatives highlight the potential of modifying the pyrrolidine ring, particularly at the 2-position, to achieve desirable biological activities, in this case, α-mannosidase inhibition.
Compound Description: ABT-627 (1, A-147627), a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid, exhibits high selectivity for the endothelin receptor-A (ETA) over ETB. Modifications to the aryl groups led to analogs with varying ETA/ETB selectivity profiles. For example, replacing the p-anisyl group with (E)-2,2-dimethyl-3-pentenyl resulted in compound 10b with subnanomolar ETA affinity and an ETB/ETA ratio over 130,000. Hydrophilic analogs with high ETA selectivity and oral bioavailability were also identified, such as A-216546 (10a) with a 2-pyridylethyl substituent .
Relevance: The ABT-627 series highlights the impact of substituent modifications on the pyrrolidine ring, particularly at the 2- and 4-positions, in modulating receptor selectivity and pharmacological properties. Though these compounds feature a carboxylic acid at the 3-position instead of the sulfonamide in pyrrolidine-3-sulfonamide, they showcase the potential of pyrrolidine-based structures as valuable pharmacophores.
Compound Description: This compound exhibits potent and functionally selective M2 muscarinic receptor partial agonism (pD2 = 7.65, α = 0.41 on guinea pig atrium), while displaying weak antagonistic activity at M1, M3, and M4 receptors .
Relevance: This compound, like pyrrolidine-3-sulfonamide, features a sulfonyl group at the 3-position of the pyrrolidine ring, highlighting the significance of this position for modulating biological activity. Although the sulfonyl group is present as a sulfoxide in this muscarinic ligand, it underscores the potential for exploring diverse sulfonyl derivatives of pyrrolidine for therapeutic applications.
Compound Description: Starting from the ET(A)-selective antagonist ABT-627 (1), replacement of the dibutylaminoacetamide group with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity, yielding ET(B)-selective antagonists .
Relevance: While these compounds are also carboxylic acid derivatives at the 3-position of pyrrolidine, they exemplify how modifications to the pyrrolidine scaffold, even at distant positions from the sulfonamide group in pyrrolidine-3-sulfonamide, can drastically alter receptor selectivity and pharmacological profiles.
Compound Description: These compounds were synthesized via a novel reaction of 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (derived from Meldrum's acid and acetone) with tert-butyl isocyanide in the presence of alcohols .
Relevance: Although structurally distinct from pyrrolidine-3-sulfonamide, these molecules highlight the versatility of the pyrrolidine ring system, particularly with substitutions at the 1-, 3-, and 4-positions, in organic synthesis.
Compound Description: These compounds were synthesized alongside alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylates from the reaction of 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and alcohols .
Relevance: These malonate derivatives, obtained alongside pyrrolidine analogs, demonstrate the potential for exploring parallel synthetic routes that could lead to pyrrolidine-3-sulfonamide derivatives with diverse functionalities.
Flavone-3′-sulfonamide
Compound Description: This compound exemplifies a simple sulfonamide derivative with a distinct structure from pyrrolidine-3-sulfonamide, showcasing the widespread use of sulfonamides in chemical synthesis and medicinal chemistry.
Relevance: Though structurally different, this compound emphasizes the prevalence and significance of sulfonamide moieties in various chemical entities.
Compound Description: This complex spirocyclic compound features a pyrrolidine ring as a central structural component. Structural analysis revealed a twisted conformation for the pyrrolidine ring and intramolecular C—H⋯O interactions contributing to its stability .
Relevance: This compound, like pyrrolidine-3-sulfonamide, showcases the pyrrolidine ring as a core structural element. The spirocyclic nature and complex substitution pattern demonstrate the potential for designing and synthesizing diverse pyrrolidine-containing molecules.
Compound Description: IG-105, a potent tubulin ligand, exhibits significant anticancer activity against a wide range of human cancer cell lines, including drug-resistant ones. It effectively inhibits microtubule assembly by binding to the colchicine pocket, leading to M-phase arrest, Bcl-2 inactivation, and caspase-dependent apoptosis. In vivo studies in nude mice models demonstrated potent antitumor activity against Bel-7402 hepatoma and MCF-7 breast cancer. IG-105 displayed a favorable safety profile in mice and synergistic effects when combined with oxaliplatin or doxorubicin .
Relevance: While structurally different from pyrrolidine-3-sulfonamide, IG-105 emphasizes the significance of the sulfonamide moiety in developing potent anticancer agents. The research underscores the potential for exploring sulfonamide derivatives with diverse scaffolds for targeted therapeutic applications.
Relevance: Although not directly containing a pyrrolidine ring, these compounds provide examples of bioactive molecules featuring the sulfonamide moiety. Their synthesis and evaluation highlight the potential of incorporating sulfonamide groups into diverse scaffolds for potential therapeutic applications.
(-)-cispentacin and cis-(3R,4R)-4-amino-pyrrolidine-3-carboxylic acid
Compound Description: These pyrrolidine-based compounds, (-)-cispentacin, a naturally occurring antibiotic, and cis-(3R,4R)-4-amino-pyrrolidine-3-carboxylic acid, were synthesized using an intramolecular nitrone cycloaddition as the key stereocontrolling step .
Relevance: These compounds highlight the importance of stereochemistry in pyrrolidine derivatives. They also demonstrate the potential of using pyrrolidine as a starting point for synthesizing biologically active compounds. Although they lack the sulfonamide group, the shared pyrrolidine core with pyrrolidine-3-sulfonamide underscores its relevance as a scaffold for drug discovery. .
Compound Description: Homooligomers of both (S)-pyrrolidine-3-carboxylic acid (PCA) and (S)-nipecotic acid (Nip), a six-membered ring analog of proline, were studied using circular dichroism (CD) spectroscopy. The research focused on understanding the non-hydrogen-bonded secondary structure of these β-peptides .
Relevance: These oligomers, particularly PCA, are closely related to pyrrolidine-3-sulfonamide, sharing the pyrrolidine ring with a carboxylic acid substitution at the 3-position. While lacking the sulfonamide, these molecules provide insights into the conformational behavior and potential for higher-order structure formation of pyrrolidine-3-carboxylic acid derivatives, which could inform future studies on pyrrolidine-3-sulfonamide analogs.
(2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate and (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate
Compound Description: These pyrrolidine-3-carboxylate derivatives were synthesized via a diastereoselective Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes. The synthesis involved the formation of (Z)-adducts, followed by nitro group reduction, cyclization, and chiral amine elimination to yield pyrrolines, which could be further reduced to pyrrolidines .
Relevance: Although lacking the sulfonamide moiety, these compounds share the core pyrrolidine ring system with pyrrolidine-3-sulfonamide, highlighting its utility in synthetic chemistry and the potential for incorporating diverse substituents at various positions.
Compound Description: This research aimed at designing and synthesizing novel 1,2,4-oxadiazole derivatives incorporating both sulfonamide and pyrrolidine-2-carbonitrile moieties as potential antidiabetic agents targeting DPP-4 inhibition. The study involved reacting 1,2,4-oxadiazole with sulfonyl chloride to generate the target compounds. Among the synthesized derivatives, compound B-XI exhibited the most potent DPP-IV inhibitory activity with an IC50 value of 11.32 ± 1.59 nM .
Relevance: These compounds, particularly B-XI, demonstrate the potential of combining pyrrolidine and sulfonamide moieties within a single molecule for achieving potent DPP-4 inhibition and potential antidiabetic activity. Although the scaffold differs from pyrrolidine-3-sulfonamide, this research suggests exploring hybrid structures incorporating these pharmacophores for therapeutic benefit.
Compound Description: Compound 3a emerged as a promising anticancer agent with high cytotoxicity against hepatocellular carcinoma (HCC) HepG2 and Huh7 cell lines, while demonstrating a good safety profile in human normal retina pigmented epithelial (RPE-1) cells both in vitro and in vivo. It effectively inhibited the angiogenic marker epidermal growth factor receptor (EGFR), as confirmed by molecular docking studies, and induced apoptosis in HepG2 cells.
Relevance: Though structurally distinct from pyrrolidine-3-sulfonamide, compound 3a highlights the significance of sulfonamide moieties in developing anticancer agents. The research emphasizes exploring sulfonamide derivatives with diverse pharmacophores for targeted therapies against specific cancer types, such as HCC.
Compound Description: Similar to compound 3a, 4b exhibited high cytotoxicity against HCC HepG2 and Huh7 cell lines and a favorable safety profile in RPE-1 cells. It effectively inhibited EGFR, as revealed by molecular docking studies, and induced apoptosis in HepG2 cells, indicating potential as an anticancer agent for HCC treatment.
Relevance: While structurally different from pyrrolidine-3-sulfonamide, 4b emphasizes the importance of sulfonamide derivatives in developing anticancer therapies. The research suggests investigating sulfonamide-containing compounds with various scaffolds for their potential against specific cancer types like HCC.
Compound Description: Analogous to compounds 3a and 4b, 4c displayed significant cytotoxicity against HCC HepG2 and Huh7 cell lines while maintaining a good safety profile in RPE-1 cells. Its ability to inhibit EGFR and induce apoptosis in HepG2 cells, as evidenced by molecular docking and biological assays, underscores its potential as an anticancer candidate for HCC treatment.
Relevance: While structurally distinct from pyrrolidine-3-sulfonamide, 4c highlights the potential of sulfonamide-containing molecules as anticancer therapeutics. This research emphasizes exploring sulfonamide derivatives with different pharmacophores to target specific cancer types, such as HCC.
Compound Description: This innovative organocatalyst features an (S)-pyrrolidine sulfonamide moiety tethered to an ionic liquid support. Catalyst 1c demonstrated remarkable efficiency in catalyzing the asymmetric Michael addition of various aldehydes to aryl-substituted nitroolefins, achieving moderate to excellent yields (51-98%), moderate enantioselectivities (28-83% ee), and high diastereoselectivities (up to 97:3 syn/anti ratio). Moreover, 1c can be easily recovered and reused multiple times without significant loss of activity .
Relevance: This catalyst directly incorporates the pyrrolidine-3-sulfonamide structure, emphasizing its utility in asymmetric catalysis. The successful application of 1c in Michael additions highlights the potential of pyrrolidine-3-sulfonamide derivatives as chiral catalysts or ligands for various enantioselective transformations.
3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl
Compound Description: This compound is a reduction-resistant analog of the widely used nitroxide spin label, carboxy-Proxyl. A new, efficient synthetic procedure for this compound was developed .
Relevance: This compound highlights the use of substituted pyrrolidine rings as stable free radical scaffolds. Although it lacks the sulfonamide group, the shared pyrrolidine core with pyrrolidine-3-sulfonamide underscores the potential for developing new spin labels and probes based on this scaffold.
Chiral Pyrrolidine Sulfonamide Catalysts
Compound Description: Chiral pyrrolidine sulfonamides have been extensively studied as catalysts for enantioselective Michael additions. These catalysts effectively promote the addition of various nucleophiles, including ketones, aldehydes, and cyclohexanones, to nitroolefins and maleimides, achieving high levels of enantio- and diastereoselectivity , , , , , .
Relevance: These examples directly illustrate the utility of pyrrolidine-3-sulfonamide as a privileged scaffold for designing and developing highly effective organocatalysts for asymmetric synthesis. , , , , ,
Compound Description: This newly developed phosphine ligand, featuring a 3,5-bis(trifluoromethyl)phenyl sulfonamide moiety, proved highly effective in Ag(I)-catalyzed asymmetric [3 + 2] cycloaddition reactions. It enabled the synthesis of diverse bicyclic pyrrolidine derivatives in high yields and excellent enantioselectivities under mild conditions.
Relevance: While structurally different from pyrrolidine-3-sulfonamide, this ligand exemplifies the potential of incorporating sulfonamide moieties into chiral ligands for asymmetric catalysis. The research suggests avenues for designing novel pyrrolidine-3-sulfonamide-based ligands for various enantioselective transformations.
1,2,4-Triazine Sulfonamide Derivative
Compound Description: This novel compound demonstrated promising anticancer activity against DLD-1 and HT-29 colon cancer cells. The compound induced apoptosis through both intrinsic and extrinsic pathways and modulated the expression of key molecules involved in colorectal cancer progression, including sICAM-1, mTOR, cathepsin B, and Beclin-1 .
Relevance: While structurally distinct from pyrrolidine-3-sulfonamide, this research highlights the continued significance of sulfonamide derivatives in medicinal chemistry, particularly in developing anticancer therapies. Exploring sulfonamide-containing compounds with diverse pharmacophores holds promise for targeting specific cancer types and overcoming drug resistance.
Compound Description: A series of sulfonamide chalcones were synthesized and evaluated for their anticancer potential. These compounds exhibited cytotoxicity against SF-295 and PC-3 tumor cell lines. Molecular docking studies suggested that these chalcones might exert their anticancer effects through inhibition of the mitogen-activated protein kinase 10 (JNK3) protein.
Relevance: Although structurally different from pyrrolidine-3-sulfonamide, these chalcones exemplify the incorporation of sulfonamide moieties into diverse pharmacophores for developing potential anticancer agents. This research encourages further investigation of sulfonamide-containing compounds with various scaffolds for their ability to target specific kinases involved in cancer progression.
Cytotoxic Heptacoordinate Sulfonamide Salan Titanium(IV)-Bis-chelates
Compound Description: These novel titanium(IV) complexes incorporate sulfonamide-substituted salan ligands and 2,6-pyridinedicarboxylic acid. These complexes displayed promising anticancer activity against Hela S3 and Hep G2 human carcinoma cell lines. Notably, complexes bearing pyrrolidine and azepane substituted sulfonamides exhibited potent cytotoxicity, with IC50 values below 1.7 µM, surpassing the activity of cisplatin .
Relevance: This study highlights the versatility of sulfonamide moieties in coordination chemistry and the development of metal-based anticancer agents. While these complexes are structurally distinct from pyrrolidine-3-sulfonamide, they suggest exploring the coordination chemistry of pyrrolidine-3-sulfonamide with various metal ions for potential anticancer applications.
Coumarin-proline sulfonamide hybrids
Compound Description: These novel hybrids were designed and synthesized as potential anticancer and antidiabetic agents. Evaluation of their biological activities revealed that compound 16b exhibited potent cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 1.07 µM, while all compounds displayed moderate DPP-IV inhibitory activity .
Relevance: Although not directly containing a pyrrolidine ring, these hybrids underscore the potential of combining sulfonamide moieties with other pharmacophores, such as coumarin and proline, for developing dual-acting therapeutic agents targeting both cancer and diabetes.
Compound Description: This study explored a new series of hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings as potential anticonvulsant and antinociceptive agents. Among them, compound 4 exhibited potent anticonvulsant activity in various animal models, surpassing the efficacy of reference drugs valproic acid and ethosuximide. In vitro studies revealed a balanced inhibition of neuronal voltage-gated sodium and calcium channels by compound 4. The study also evaluated the antinociceptive activity and hepatotoxic properties of selected compounds .
Relevance: This series, while lacking the sulfonamide group of pyrrolidine-3-sulfonamide, showcases the versatility of the pyrrolidine ring system in medicinal chemistry, particularly for developing central nervous system-active agents. The research suggests exploring pyrrolidine-based scaffolds with various substituents and heterocyclic modifications for treating epilepsy and pain.
Pyrrolidine Sulfonamides as TRPV4 Antagonists
Compound Description: This research led to the development of GSK3395879 (52), a potent and orally bioavailable transient receptor potential vanilloid-4 (TRPV4) antagonist. The pyrrolidine sulfonamide core was optimized to improve TRPV4 activity and pharmacokinetic properties, resulting in a compound capable of inhibiting TRPV4-mediated pulmonary edema in a rat model .
Relevance: This study directly demonstrates the therapeutic potential of pyrrolidine-3-sulfonamide derivatives. The development of GSK3395879 highlights the importance of this scaffold in targeting TRPV4 for potential treatment of heart failure and other conditions.
Compound Description: This study investigated 35 sulfonamide and sulfonylurea derivatives as potential anti-Alzheimer's agents targeting both BACE1 and PPARγ. Virtual screening and docking studies identified five promising compounds (1-5) with favorable binding affinities for both targets. Compound 2 exhibited an IC50 value of 1.64 µM against BACE1 and an EC50 value of 0.289 µM against PPARγ .
Relevance: Although not all directly containing a pyrrolidine ring, this research underscores the significance of sulfonamide and sulfonylurea moieties in medicinal chemistry, particularly for developing therapies against neurodegenerative diseases like Alzheimer's disease. These findings encourage exploring the potential of incorporating pyrrolidine-3-sulfonamide into novel multi-target anti-Alzheimer's agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.